

# A Comparative Guide to VCP/p97 Inhibitors: ML241 vs. NMS-873

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML241

Cat. No.: B560376

[Get Quote](#)

In the landscape of targeted therapeutics, inhibitors of the AAA ATPase p97, also known as Valosin-Containing Protein (VCP), have emerged as promising agents for the treatment of cancer and other diseases. Among these, **ML241** and NMS-873 are two potent and selective inhibitors that have garnered significant attention within the research community. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

## At a Glance: Key Performance Characteristics

Feature	ML241	NMS-873
Mechanism of Action	ATP-competitive inhibitor of p97 ATPase.[1][2]	Allosteric inhibitor of p97 ATPase.[3][4][5][6][7][8]
IC50 (p97 ATPase)	~100 nM[1][9]	30 nM[3][5][6][7][8]
Selectivity	Selective for p97 over a panel of protein kinases and CNS targets.[1]	Highly selective for p97 over other AAA ATPases, Hsp90, and a panel of 53 kinases (IC50s >10 µM).[3][7][8]
Cellular Effects	Impairs the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway[1][10][11], inhibits degradation of p97-dependent proteasome substrates[1][10][12], and may antagonize ERK 1/2 activation.[13]	Induces the Unfolded Protein Response (UPR)[3][8], interferes with autophagy[3][6][8], and promotes cancer cell death.[3][6][8]
Antiproliferative Activity	Broad antiproliferative activity against the NCI-60 panel of cancer cell lines.[1]	Potent antiproliferative activity in various hematological and solid tumor cell lines (IC50 range: 0.08 µM to 2 µM).[3][5][6]
Off-Target Effects	Low off-target activity reported.[1]	Can function as a dual inhibitor of mitochondrial Complex I and ATP synthase, affecting oxidative phosphorylation.[4]

## Delving Deeper: Mechanism of Action and Cellular Impact

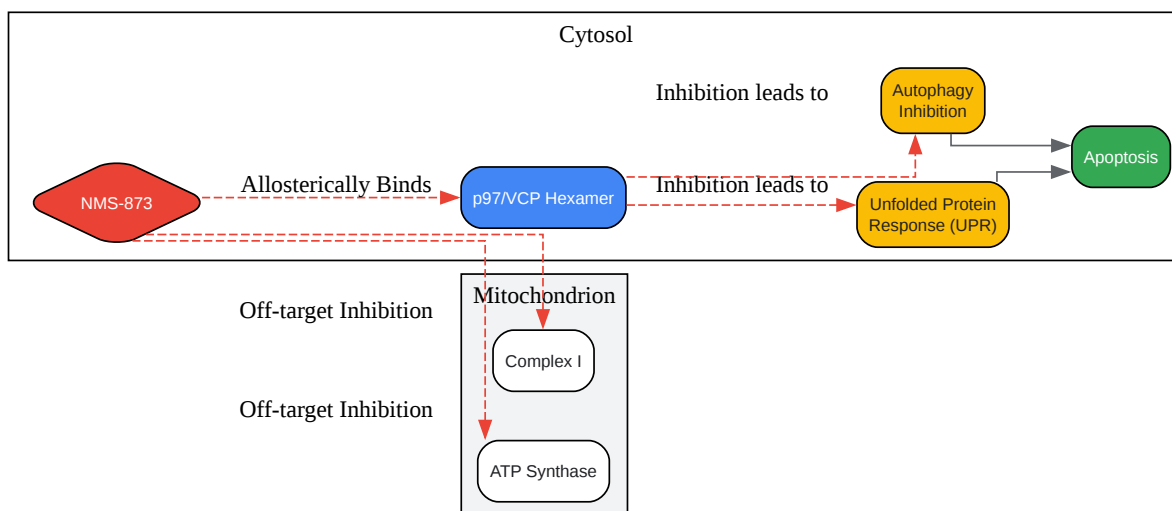
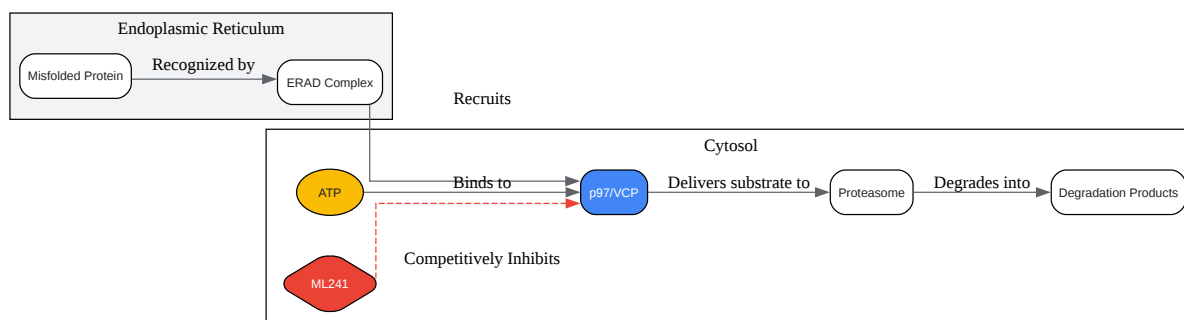
**ML241** and **NMS-873**, while both targeting the p97 ATPase, do so through distinct mechanisms, leading to nuanced differences in their cellular consequences.

**ML241** acts as an ATP-competitive inhibitor, directly competing with ATP for binding to the ATPase domain of p97.[2] This inhibition disrupts the essential functions of p97 in protein homeostasis, most notably the ERAD pathway.[1][10][11] By hindering the degradation of misfolded proteins in the endoplasmic reticulum, **ML241** can induce cellular stress. Furthermore, it has been shown to prevent the degradation of specific p97-dependent substrates of the proteasome.[1][10][12] A recent study has also suggested a role for **ML241** in inhibiting rotavirus proliferation through the suppression of the MAPK signaling pathway by antagonizing ERK 1/2 activation.[13]

NMS-873, in contrast, is an allosteric inhibitor.[3][4][5][6][7][8] It binds to a site on the p97 hexamer that is distinct from the ATP-binding pocket, inducing a conformational change that locks the enzyme in an ADP-bound state and thereby inhibits its catalytic cycle.[4] This mode of inhibition is highly specific to p97.[3][7][8] The cellular ramifications of NMS-873 treatment are profound, leading to the activation of the Unfolded Protein Response (UPR) as a consequence of ER stress.[3][8] It also disrupts the process of autophagy, a key cellular recycling pathway.[3][6][8] The culmination of these effects is the induction of apoptosis in cancer cells.[3][6][8] It is important to note that NMS-873 has been reported to have off-target effects on mitochondrial respiration, acting as a dual inhibitor of Complex I and ATP synthase.[4]

## Visualizing the Pathways

To better understand the mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in key cellular signaling pathways.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. ML241 | inhibitor/agonist | CAS 1346528-06-0 | Buy ML241 from Supplier InvivoChem [invivochem.com]
- 12. ML241 hydrochloride | p97 | TargetMol [targetmol.com]
- 13. ML241 Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to VCP/p97 Inhibitors: ML241 vs. NMS-873]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560376#ml241-and-nms-873-comparative-study]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)